![molecular formula C12H7Cl3O B6320110 2-Chloro-4-(3,4-dichlorophenyl)phenol, 95% CAS No. 124882-64-0](/img/structure/B6320110.png)
2-Chloro-4-(3,4-dichlorophenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(3,4-dichlorophenyl)phenol, commonly referred to as 2C-4, is a synthetic phenol compound with a wide range of applications in the scientific and medical fields. It is a colorless, odorless crystalline solid that is soluble in both organic and aqueous solvents. 2C-4 has a melting point of 127-128°C and a boiling point of 305-306°C. It is a highly stable compound and is not easily degraded in the environment.
Scientific Research Applications
2C-4 has a wide range of applications in the scientific and medical fields. It has been used as a reagent in the synthesis of various organic compounds and has been used as a catalyst in the polymerization of polyvinyl chloride. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, it has been used as a preservative for food, as an antifungal agent, and as an insecticide.
Mechanism of Action
2C-4 acts as a strong oxidizing agent, which allows it to react with various organic compounds. It is known to react with double bonds, hydroxyl groups, and amines, which can lead to the formation of a variety of products. It can also react with aromatic compounds, resulting in the formation of polychlorinated phenols.
Biochemical and Physiological Effects
2C-4 is known to be toxic to humans and animals. It has been linked to a variety of health effects, including skin irritation, respiratory irritation, and liver damage. It is also classified as a potential carcinogen, meaning that it may cause cancer in humans.
Advantages and Limitations for Lab Experiments
2C-4 has a number of advantages for use in laboratory experiments. It is a highly stable compound and is not easily degraded in the environment. It is also relatively inexpensive and readily available. On the other hand, it is toxic and can cause health effects in humans and animals. In addition, it is not biodegradable and can accumulate in the environment.
Future Directions
There are a number of potential future directions for the use of 2C-4. It could be used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. It could also be used as a preservative for food, as an antifungal agent, and as an insecticide. Additionally, it could be used as a catalyst in the polymerization of polyvinyl chloride. Finally, it could be further studied to determine its potential health effects and to develop methods to reduce its environmental impact.
Synthesis Methods
2C-4 can be synthesized from a variety of starting materials, including 2-chloro-4-chlorophenol, 3,4-dichlorophenol, and sodium hydroxide. The reaction involves the formation of a phenol-sodium salt intermediate which is then reacted with a base to form the desired product. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-90°C.
properties
IUPAC Name |
2-chloro-4-(3,4-dichlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNVNJOJQZHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154512 |
Source
|
Record name | 2-Chloro-4-(3,4-dichlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124882-64-0 |
Source
|
Record name | 2-Chloro-4-(3,4-dichlorophenyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124882640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-(3,4-dichlorophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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